1-Amino-1-(2-ethylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2-ethylphenyl)propan-2-OL is an organic compound with the molecular formula C11H17NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-(2-ethylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-ethylphenylacetone with ammonia and hydrogen in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(2-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in the presence of a suitable solvent like ethanol or acetone.
Major Products Formed
Oxidation: Formation of 2-ethylphenylacetone or 2-ethylbenzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols or ethers.
Scientific Research Applications
1-Amino-1-(2-ethylphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-OL: An amino alcohol with a similar structure but lacking the ethylphenyl group.
2-Amino-1-phenylethanol: Another amino alcohol with a phenyl group instead of an ethylphenyl group.
Uniqueness
1-Amino-1-(2-ethylphenyl)propan-2-OL is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-1-(2-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3 |
InChI Key |
JSMGPFUDSSMWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
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